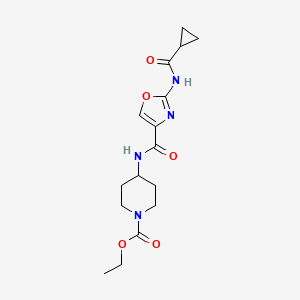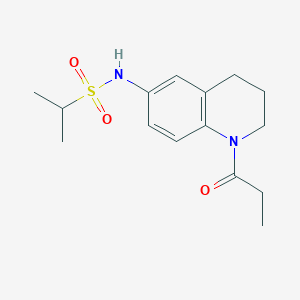![molecular formula C17H19ClN2O4S2 B6495815 4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 941900-39-6](/img/structure/B6495815.png)
4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a synthetic organic compound. This molecule incorporates multiple functional groups, making it particularly interesting for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be achieved through multi-step organic synthesis. Generally, the process starts with the preparation of 1,2,3,4-tetrahydroquinoline derivatives. A common pathway includes:
Formation of the quinoline core: : Starting from aniline derivatives through the Pfitzinger reaction or similar cyclization methods.
Chlorination: : Introducing a chlorine atom at a specific position in the molecule using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Sulfonylation: : Introducing the ethanesulfonyl and benzene sulfonamide groups using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
In industrial settings, large-scale synthesis would use optimized routes to ensure maximum yield and purity. Automation and continuous flow reactors are typically employed to maintain consistent reaction conditions, reducing the risk of side reactions and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various reactions, including:
Substitution Reactions: : Given its chlorine and sulfonamide groups, it is prone to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: : The tetrahydroquinoline ring can participate in oxidation to form the corresponding quinoline derivative or reduction reactions under specific conditions.
Common Reagents and Conditions
For Substitution: : Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
For Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
For Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Major Products Formed
The major products will depend on the specific reaction pathway chosen. For example:
From Substitution: : Products with altered functional groups at the nitrogen or sulfonamide positions.
From Oxidation: : Quinolines or ketones derived from oxidation of the tetrahydroquinoline ring.
From Reduction: : Amine derivatives or further hydrogenated products.
Scientific Research Applications
In Chemistry
4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide serves as a starting material or intermediate for synthesizing complex organic molecules.
In Biology and Medicine
This compound can act as a pharmacophore in drug discovery, where the sulfonamide and quinoline moieties are often found in biologically active compounds, potentially useful in anticancer, antimicrobial, and anti-inflammatory agents.
In Industry
Due to its multifunctional nature, it might be utilized in the development of specialized polymers or as a reagent in the synthesis of dyes, pigments, and other chemical materials.
Mechanism of Action
The exact mechanism of action depends on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, acting as an inhibitor or modulator. The ethanesulfonyl group could enhance its ability to pass through cellular membranes, allowing it to reach intracellular targets effectively.
Comparison with Similar Compounds
Compared to other sulfonamide or quinoline derivatives, 4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide stands out due to its unique combination of functional groups.
Similar Compounds
Sulfonamide Derivatives: : Para-aminobenzenesulfonamide.
Quinoline Derivatives: : Chloroquine, Hydroxychloroquine.
The uniqueness of this compound lies in the synergistic effect of its functional groups, offering specific chemical reactivity and potential biological activities that are distinct from its similar counterparts.
Hope that satisfies your curiosity! Anything else you want to dive into?
Properties
IUPAC Name |
4-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S2/c1-2-25(21,22)20-11-3-4-13-12-15(7-10-17(13)20)19-26(23,24)16-8-5-14(18)6-9-16/h5-10,12,19H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGCQVSMJKYLLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B6495735.png)

![2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6495741.png)
![N-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,3-oxazol-2-yl)cyclopropanecarboxamide](/img/structure/B6495745.png)
![N-[4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide](/img/structure/B6495752.png)

![4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B6495761.png)


![N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6495777.png)
![N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide](/img/structure/B6495790.png)


![5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B6495817.png)
